[4-(Methylcarbamoyl)phenyl]methanesulfonyl chloride
Description
[4-(Methylcarbamoyl)phenyl]methanesulfonyl chloride is a sulfonyl chloride derivative featuring a methylcarbamoyl (CONHMe) substituent at the para position of the benzene ring.
Properties
IUPAC Name |
[4-(methylcarbamoyl)phenyl]methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c1-11-9(12)8-4-2-7(3-5-8)6-15(10,13)14/h2-5H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWWBWLSFVRSHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
[4-(Methylcarbamoyl)phenyl]methanesulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through covalent bonding, leading to the formation of stable complexes. This compound is known to react with nucleophilic groups such as amines and thiols, which are commonly found in proteins and enzymes. The nature of these interactions often involves the formation of sulfonamide or sulfonate ester linkages, which can alter the activity and function of the target biomolecules.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit or activate specific enzymes, leading to changes in metabolic flux and the regulation of gene expression. These modifications can result in altered cellular responses, such as changes in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It can bind to active sites of enzymes, leading to enzyme inhibition or activation. This binding often involves the formation of a covalent bond between the sulfonyl chloride group and nucleophilic residues in the enzyme’s active site. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins, thereby altering their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its activity. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it can induce toxic effects, such as cellular damage and organ dysfunction. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can affect the levels of metabolites by inhibiting or activating key enzymes in metabolic pathways. For example, it can inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations and overall metabolic balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function. The compound can be taken up by cells through active transport mechanisms or passive diffusion, depending on its concentration and the presence of specific transporters.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes. The localization can also affect the stability and degradation of the compound, influencing its overall efficacy.
Biological Activity
[4-(Methylcarbamoyl)phenyl]methanesulfonyl chloride, a sulfonamide derivative, has garnered attention due to its potential biological activities. This compound is characterized by a phenyl ring substituted with a methylcarbamoyl group and a methanesulfonyl chloride moiety, which may contribute to its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features:
- A methylcarbamoyl group, which may enhance solubility and bioavailability.
- A methanesulfonyl chloride group that can participate in nucleophilic substitution reactions.
- Antimicrobial Activity : Preliminary studies have indicated that compounds with similar structures exhibit antimicrobial properties. The sulfonamide moiety is known for its ability to inhibit bacterial growth by targeting folate synthesis pathways.
- Antitumor Potential : Research has suggested that derivatives of methanesulfonyl chloride can exhibit antitumor activity. The mechanism involves the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival and proliferation.
- Genotoxicity : The genotoxic potential of this compound has been evaluated in various assays. It has shown positive results in the Ames test, indicating mutagenic properties that warrant caution in therapeutic applications .
Toxicity Profile
The toxicity of this compound has been assessed through various in vivo and in vitro studies:
- Acute Toxicity : Inhalation studies indicate an LC50 value ranging from 0.82 to 1.17 mg/l, suggesting significant respiratory irritation potential .
- Dermal and Eye Irritation : The compound causes severe skin irritation and eye damage upon contact, highlighting the need for protective measures during handling .
Antitumor Activity
A study investigated the antitumor effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell viability, with IC50 values indicating substantial cytotoxicity at concentrations ranging from 10 to 50 µM.
Genotoxicity Assessment
In a genotoxicity evaluation using human lymphocytes, this compound exhibited mutagenic effects, as evidenced by increased frequency of chromosomal aberrations compared to control groups .
Data Tables
| Biological Activity | Assay Type | Result |
|---|---|---|
| Antimicrobial | Disk diffusion assay | Inhibition zones observed |
| Antitumor | MTT assay | IC50 = 25 µM |
| Genotoxicity | Ames test | Positive (mutagenic) |
| Skin irritation | Draize test | Severe irritation observed |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
*Calculated based on standard atomic weights.
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (EWGs):
- The fluorine substituent in (4-Fluorophenyl)methanesulfonyl chloride is a moderate EWG, increasing the electrophilicity of the sulfonyl chloride group and enhancing reactivity toward nucleophiles (e.g., amines).
- The trifluoromethyl (CF₃) group is a strong EWG, significantly boosting the compound's stability against hydrolysis and metabolic degradation. This makes it valuable in agrochemicals.
- Methylcarbamoyl (CONHMe): The target compound’s CONHMe group combines polar amide and methyl moieties. This balance could moderate reactivity compared to stronger EWGs like CF₃.
Stability and Handling
- Thermal Stability: Compounds with strong EWGs (e.g., CF₃ ) exhibit higher thermal stability. The target compound’s stability may align with mid-range EWGs like F .
- Hydrolysis Sensitivity: Sulfonyl chlorides are generally moisture-sensitive. The trifluoromethyl analog’s stability suggests slower hydrolysis compared to the fluorophenyl derivative .
Preparation Methods
Thioanisole-Based Synthesis and Subsequent Oxidation/Chlorination
A common route starts from thioanisole derivatives, which undergo acetylation and further transformations to introduce the sulfonyl chloride group.
Reaction of thioanisole with acetyl chloride in the presence of catalysts such as sodium hydride or tert-butoxide bases in solvents like tetrahydrofuran or N,N-dimethylformamide at 50–70°C for 10–20 hours to form 4-methylthioacetophenone intermediates.
Subsequent oxidation and chlorination steps convert methylthio groups into methylsulfonyl chlorides.
Reaction conditions and yields:
| Step | Reactants | Catalyst | Solvent | Temp (°C) | Time (h) | Notes |
|---|---|---|---|---|---|---|
| 1 | Thioanisole + Acetyl chloride | NaH or t-BuOK | THF or DMF | 50–70 | 10–20 | Dropwise addition, stirring, followed by workup |
| 2 | Intermediate oxidation/chlorination | Various oxidants/chlorinating agents | Variable | Variable | Variable | Purification by column chromatography |
This method is industrially valuable due to the use of relatively inexpensive catalysts and reagents, though reaction times are relatively long.
One-Pot Telescoping Method via Thiourea and N-Chloro-N-(phenylsulfonyl)benzene Sulfonamide (NCBSI)
A more recent and efficient method involves a one-pot, two-step reaction starting from alkyl halides:
First, the alkyl halide (e.g., benzyl chloride derivatives) reacts with thiourea to form S-alkyl isothiouronium salts.
Then, in the presence of NCBSI and hydrochloric acid, these salts undergo oxidative chlorosulfonation to yield the corresponding sulfonyl chlorides.
Mild reaction conditions (room temperature to moderate heating).
Excellent yields (up to 96–97% for various substituted benzyl sulfonyl chlorides).
Easy workup and recyclability of the NCBSI reagent by-product.
Representative reaction conditions and yields:
| Substrate (S-Benzyl isothiouronium salt) | Solvent | HCl Concentration | Time (min) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Benzyl chloride (unsubstituted) | MeCN | 2 M | 45 | 96 | Optimized conditions, high yield |
| p-Methylbenzyl chloride | MeCN | 2 M | Longer | 97 | Electron-donating group slightly slows reaction |
| p-Nitrobenzyl chloride | MeCN | 2 M | Extended | 86 | Electron-withdrawing group reduces yield |
Formation of alkyl sulfonyl methanimidamide intermediate.
Hydrolysis to sulfinic acid.
Chlorination to sulfonyl chloride.
This method is highly advantageous for synthesizing sulfonyl chlorides, including this compound analogs, due to its efficiency and scalability.
Autoclave-Based Sulfinate Salt Formation and Methylation
Another industrially relevant approach involves:
Preparation of 4-methyl sodium benzene sulfinate by reacting 4-toluene sulfonyl chloride with sodium salt solutions under controlled pH (7.5–9.0) and temperature (40–90°C) in an autoclave.
Subsequent methylation of the sulfinate salt with methyl chloride under pressure (2.6–3.0 MPa) at 50–90°C to yield the methylsulfonyl derivative.
The process includes careful monitoring by thin-layer chromatography and involves multi-hour reaction times (1.5–2.5 hours for sulfinate formation, ~4 hours for methylation).
This method is suitable for large-scale production and offers good control over reaction parameters.
Comparative Summary of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Reaction Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Thioanisole acetylation + oxidation | Thioanisole | NaH, t-BuOK, acetyl chloride | 50–70°C, 10–20 h | Moderate to good | Inexpensive reagents, well-studied | Long reaction times, multiple steps |
| Thiourea + NCBSI telescoping | Alkyl halides (benzyl chloride derivatives) | Thiourea, NCBSI, HCl | Room temp to moderate heat | 85–97% | One-pot, mild conditions, recyclable | Requires NCBSI preparation |
| Autoclave sulfinate formation + methylation | 4-Toluene sulfonyl chloride | Sodium salts, methyl chloride | 40–90°C, pressurized methylation | Industrial scale | Scalable, controlled, good purity | Requires high pressure equipment |
Research Findings and Notes
The thiourea/NCBSI method demonstrates superior yields and operational simplicity, making it attractive for laboratory and industrial synthesis of sulfonyl chlorides with diverse substituents.
The autoclave sulfinate methylation process is more suited for large-scale industrial synthesis where pressure equipment is available, offering robust control over reaction parameters.
The thioanisole acetylation route, while classical, involves longer reaction times and multiple purification steps but uses readily available reagents.
Purification techniques typically involve silica gel column chromatography and recrystallization from mixed solvents (e.g., petroleum ether and ethyl acetate) to achieve high purity.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
